7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
Description
7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 1339065-38-1) is a spirocyclic compound characterized by a bicyclic structure comprising a six-membered carbocyclic ring fused to a five-membered azaspiro ring. Its molecular formula is C₁₂H₂₁NO₂, with a molecular weight of 211.30 g/mol . The compound features a carboxylic acid group at position 4 and two methyl substituents at the 7,7-positions of the spiro system.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
7,7-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-11(2)4-3-5-12(7-11)8-13-6-9(12)10(14)15/h9,13H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
RFUUQYUYLZFOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CNCC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Suitable Precursors via Intramolecular Nucleophilic Attack
One of the foundational methods involves constructing the spirocyclic framework through intramolecular cyclization of appropriately functionalized amines and carboxylic acid derivatives.
-
- N-alkylated amino acids or amino alcohol derivatives bearing methyl substituents at the 7-position.
- Suitable precursors such as β-hydroxy amines or amino acids with protected functionalities.
-
- Cyclization facilitated by activating agents such as carbodiimides (e.g., DCC, EDC) for amide bond formation.
- Acid catalysis (e.g., p-toluenesulfonic acid) under reflux conditions to promote ring closure.
-
- Nucleophilic attack of the amino group on activated carboxylic acid derivatives, leading to spirocyclic lactam formation.
-
- Control over regioselectivity and stereochemistry requires careful choice of protecting groups and reaction parameters.
Multicomponent Reactions (MCR)
Multicomponent reactions, especially Ugi or Passerini reactions, have been employed to assemble the core scaffold efficiently.
-
- Combine an amine, aldehyde, isocyanide, and carboxylic acid in a single pot.
- Followed by cyclization steps to form the spirocyclic core.
-
- High atom economy and operational simplicity.
- Flexibility to introduce diverse substituents, including the 7,7-dimethyl groups.
-
- Studies demonstrate the utility of MCRs in synthesizing spirocyclic compounds with high yields and functional group tolerance.
Radical-Mediated and Catalytic Cyclizations
Copper-Catalyzed Difluoroalkylation and Dearomatization
Based on recent advances, a promising route involves radical-mediated cyclizations, particularly copper-catalyzed difluoroalkylation, which can be adapted for the synthesis of the target compound.
-
- N-benzylacrylamide derivatives undergo radical addition with difluoroalkyl radicals generated from ethyl bromodifluoroacetate.
- Intramolecular cyclization yields the spirocyclic framework.
-
- Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), in dimethylformamide at 80°C for 12 hours.
- Yields up to 85% with electron-withdrawing substituents.
-
- This method allows for the introduction of carboxylic acid functionalities at the 4-position, aligning with the target structure.
Photocatalytic Stereoselective Cyclization
Photocatalysis employing chiral phosphoric acids (CPAs) under blue LED irradiation offers stereocontrol during spirocycle formation.
-
- Use of N-benzylacrylamides with aryl groups.
- Catalysis with rac-CPA (10 mol%) under visible light.
- Facilitates diastereoselective cyclization via radical cation intermediates.
-
- High stereoselectivity and yields, suitable for synthesizing enantiomerically pure derivatives.
Modern Synthetic Strategies and Optimization
Use of Transition Metal Catalysis
Palladium-Catalyzed Cross-Coupling:
- Employed for attaching aromatic groups to the spirocyclic core.
- Reaction of aryl halides with amino precursors under Pd(0) catalysis.
Glycosylation and Functionalization:
- For derivatization, glycosylation protocols can be used to introduce carbohydrate moieties.
Retrosynthesis and Reaction Optimization
Catalyst Loading & Temperature:
- Adjusting catalyst concentrations (e.g., Grubbs II catalyst for ATRC) improves yields.
- Temperature control minimizes side reactions and decomposition.
-
- Electron-withdrawing groups stabilize radical intermediates, enhancing cyclization efficiency.
- Stereochemically pure precursors lead to high diastereoselectivity.
Summary of Key Data and Reaction Parameters
| Method | Precursors | Catalyst | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Intramolecular cyclization | Amino acids/amines + activated carboxylic acids | DCC, EDC, acid catalysis | Reflux, solvent-dependent | Variable | Regioselectivity control needed |
| Multicomponent reaction | Aldehyde + amine + isocyanide | None | Room temperature to mild heating | High | Diversification possible |
| Copper-catalyzed radical cyclization | N-benzylacrylamide derivatives | CuI, 1,10-phenanthroline | 80°C, DMF, 12h | Up to 85% | Suitable for carboxylic acid installation |
| Photocatalytic cyclization | N-benzylacrylamides | CPA, blue LED | Room temperature | High stereoselectivity | Enantioselective synthesis |
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences and similarities between 7,7-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid and related spirocyclic compounds:
Key Differentiators of this compound
- Acid Functionality : The carboxylic acid at C4 enables salt formation, improving solubility for drug delivery compared to ester derivatives (e.g., 2-methylpropyl esters in ) .
- Synthetic Flexibility : Unlike Boc-protected or sulfonylated analogs, the absence of bulky protecting groups simplifies derivatization for structure-activity relationship (SAR) studies.
Biological Activity
7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 74332-85-7) is a spirocyclic compound with a unique structural configuration that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₂ |
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | RFUUQYUYLZFOFY-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against specific cancer cell lines .
- Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression and microbial resistance.
- Receptor Modulation : It is hypothesized that the compound can modulate receptor activities related to neurotransmission and inflammation, contributing to its neuroprotective and anti-inflammatory properties.
Anticancer Activity
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and altered expression of Bcl-2 family proteins .
Antimicrobial Efficacy
In antimicrobial assays, this compound exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions with ketones, aldehydes, or amines as starting materials. Key parameters include temperature control (e.g., 0–5°C for cyclization steps), solvent selection (e.g., dichloromethane for inert conditions), and reaction time optimization (12–24 hours for ring closure). Post-synthesis, purification via column chromatography or recrystallization is critical. Structural validation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm spirocyclic integrity and substituent placement .
Q. How can spectroscopic data (NMR, MS) be interpreted to distinguish this compound from structurally similar azaspiro derivatives?
- Methodological Answer : Compare chemical shifts in NMR spectra with analogous compounds (e.g., 8-Oxa-2-azaspiro[4.5]decane derivatives). For instance, methyl groups at the 7,7-positions would show distinct singlet peaks in ¹H NMR (~1.2–1.5 ppm). MS fragmentation patterns should highlight the loss of COOH (44 amu) and spiro ring stability. Cross-referencing with databases like PubChem or spectral libraries for related spiro compounds (e.g., 8-Methyl-2-azaspiro[4.6]undecane-4-carboxylic acid) aids in resolving ambiguities .
Advanced Research Questions
Q. What experimental design strategies can optimize reaction yields and minimize byproducts in spirocyclic syntheses?
- Methodological Answer : Employ factorial design of experiments (DoE) to evaluate variables like catalyst loading, solvent polarity, and temperature. For example, a 2³ factorial design (8 experiments) can identify interactions between parameters. Response surface methodology (RSM) further refines optimal conditions. Statistical software (e.g., JMP, Minitab) assists in modeling interactions and predicting yield maxima while reducing resource use .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding) be resolved for this compound?
- Methodological Answer : Conduct orthogonal assays to isolate mechanisms. For enzyme inhibition, use kinetic assays (e.g., fluorescence-based detection of substrate turnover). For receptor binding, employ surface plasmon resonance (SPR) or radioligand displacement. Cross-validate with computational docking studies (e.g., AutoDock Vina) to predict binding affinities. If discrepancies persist, evaluate stereochemical purity, as minor enantiomers may exhibit off-target effects .
Q. What strategies mitigate systematic errors in quantifying carboxylic acid content via titration or spectroscopic methods?
- Methodological Answer : For titration, standardize NaOH solutions daily and use potentiometric endpoints to avoid indicator bias. For UV-Vis quantification (via derivatization), include internal standards (e.g., 4-nitrobenzoic acid) to correct for matrix effects. Validate Beer’s Law linearity across concentration ranges (e.g., 0.1–10 mM) and account for solvent absorbance. Replicate measurements (n ≥ 3) and apply Grubbs’ test to exclude outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
